molecular formula C10H15N3O5 B12364870 2'-O-Methylcytidine-d3

2'-O-Methylcytidine-d3

Cat. No.: B12364870
M. Wt: 260.26 g/mol
InChI Key: RFCQJGFZUQFYRF-UOGQMKCKSA-N
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Description

2’-O-Methylcytidine-d3 is a deuterium-labeled analog of 2’-O-Methylcytidine. This compound is a 2’-substituted nucleoside that has been modified with deuterium atoms. It is primarily used as an inhibitor of hepatitis C virus (HCV) replication by targeting the RNA-dependent RNA polymerase (NS5B) enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylcytidine-d3 involves the incorporation of deuterium atoms into the 2’-O-Methylcytidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods: Industrial production of 2’-O-Methylcytidine-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylcytidine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered hydrogen content .

Scientific Research Applications

2’-O-Methylcytidine-d3 has a wide range of scientific research applications, including:

Mechanism of Action

2’-O-Methylcytidine-d3 exerts its effects by inhibiting the RNA-dependent RNA polymerase (NS5B) enzyme of the hepatitis C virus. Upon phosphorylation into its 5-triphosphate form, it competes with natural nucleoside triphosphates, thereby blocking viral RNA chain elongation and replication .

Comparison with Similar Compounds

    2’-O-Methylcytidine: The non-deuterated analog, also an inhibitor of HCV replication.

    2’-C-Methylcytidine: Another nucleoside analog with similar antiviral properties.

Uniqueness: The primary uniqueness of 2’-O-Methylcytidine-d3 lies in its deuterium labeling, which enhances its stability and alters its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

260.26 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7?,8+,9-/m1/s1/i1D3

InChI Key

RFCQJGFZUQFYRF-UOGQMKCKSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=CC(=NC2=O)N

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

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